4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid
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Overview
Description
4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid is a compound with the molecular formula C11H21NO5. It is a derivative of amino acids, specifically designed with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid typically involves the protection of an amino acid precursor with a tert-butoxycarbonyl group. The process can be summarized as follows:
Starting Material: The synthesis begins with an amino acid, such as 2-hydroxy-2-methylbutanoic acid.
Protection Step: The amino group of the amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA).
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane (DCM) at low temperatures to prevent side reactions.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Automated Systems: Industrial reactors and automated systems ensure precise control over reaction conditions.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The Boc group can be removed through hydrolysis using acidic conditions, yielding the free amino acid.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form ketones or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of N-substituted derivatives.
Hydrolysis: Free amino acid.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Scientific Research Applications
4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceuticals and drug candidates.
Bioconjugation: Utilized in the conjugation of biomolecules for various biological studies.
Material Science: Applied in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid involves its reactivity as a protected amino acid. The Boc group provides stability during synthetic processes and can be selectively removed under acidic conditions to reveal the free amino group. This allows for further functionalization and incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(tert-butoxy)carbonyl]amino}butanoic acid
- 4-{[(tert-butoxy)carbonyl]amino}phenylboronic acid
- (Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH
Uniqueness
4-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid is unique due to its specific structure, which includes both a hydroxyl group and a Boc-protected amino group. This dual functionality allows for versatile applications in synthetic chemistry and bioconjugation, making it a valuable compound in various research fields.
Properties
CAS No. |
2228309-10-0 |
---|---|
Molecular Formula |
C10H19NO5 |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
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